![molecular formula C24H34N4O2 B14445688 7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 73057-72-4](/img/structure/B14445688.png)
7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, often as pigments or enzyme cofactors . This particular compound is characterized by its unique structure, which includes a benzo[g]pteridine core with three methyl groups and an undecyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactions. The process often starts with the formation of the pteridine core through cyclization reactions involving pyrimidine and pyrazine derivatives Common reagents used in these reactions include alkyl halides, strong bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include various substituted pteridines, quinones, and reduced forms of the original compound .
Applications De Recherche Scientifique
7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target . Pathways involved include redox reactions and nucleophilic substitutions, which can alter the activity of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,8-Dimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione
- 7,8,10-Trimethyl-3-decylbenzo[g]pteridine-2,4(3H,10H)-dione
- 7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-quinone
Uniqueness
7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substitution pattern and side chain length, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
73057-72-4 |
|---|---|
Formule moléculaire |
C24H34N4O2 |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
7,8,10-trimethyl-3-undecylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C24H34N4O2/c1-5-6-7-8-9-10-11-12-13-14-28-23(29)21-22(26-24(28)30)27(4)20-16-18(3)17(2)15-19(20)25-21/h15-16H,5-14H2,1-4H3 |
Clé InChI |
QQFJQDTXMZWUOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCN1C(=O)C2=NC3=C(C=C(C(=C3)C)C)N(C2=NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


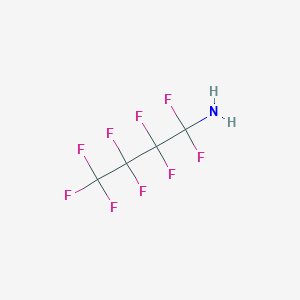
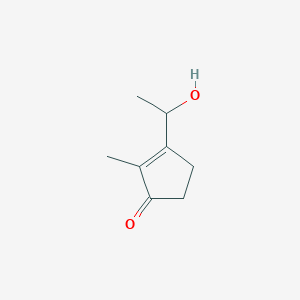


![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
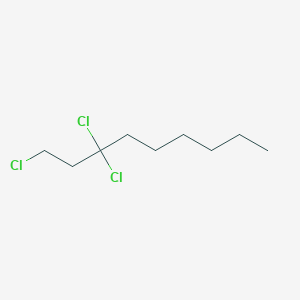
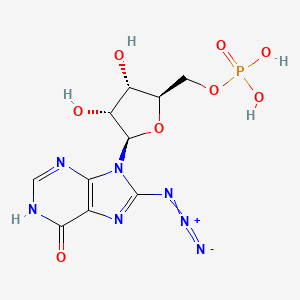
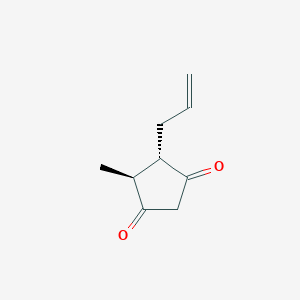
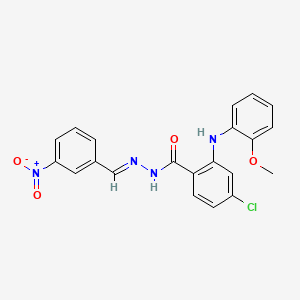
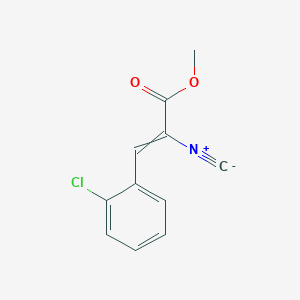
![5,5,5',5'-Tetramethyl[3,3'-bimorpholine]-2,2'-dione](/img/structure/B14445659.png)
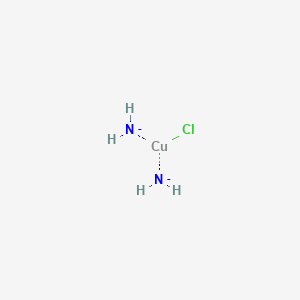
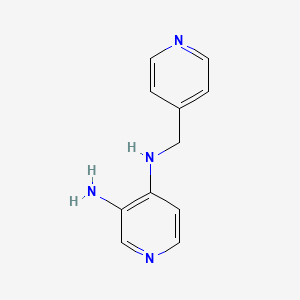
![1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane](/img/structure/B14445665.png)
